molecular formula C6H10FNO2 B13296437 Methyl 4-fluoropyrrolidine-3-carboxylate

Methyl 4-fluoropyrrolidine-3-carboxylate

Cat. No.: B13296437
M. Wt: 147.15 g/mol
InChI Key: FVQULKDAMCWXPF-UHFFFAOYSA-N
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Description

Methyl 4-fluoropyrrolidine-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoropyrrolidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution to yield the desired fluorinated product . The reaction typically requires the presence of electron-withdrawing groups ortho or para to the leaving group to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of fluorinated pyrrolidine derivatives .

Scientific Research Applications

Methyl 4-fluoropyrrolidine-3-carboxylate has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s high electronegativity and small size allow the compound to fit into active sites of proteins, potentially altering their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-fluoropyrrolidine-3-carboxylate include other fluorinated pyrrolidines and pyrrolidine derivatives, such as:

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

methyl 4-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C6H10FNO2/c1-10-6(9)4-2-8-3-5(4)7/h4-5,8H,2-3H2,1H3

InChI Key

FVQULKDAMCWXPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1F

Origin of Product

United States

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